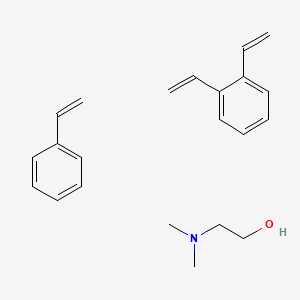

1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene

Description

This article provides a detailed comparison of three structurally and functionally distinct compounds: 1,2-Bis(ethenyl)benzene, 2-(dimethylamino)ethanol, and Styrene. Each compound serves unique roles in industrial and synthetic chemistry, with applications ranging from polymer production to catalysis.

Properties

Molecular Formula |

C22H29NO |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

1,2-bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene |

InChI |

InChI=1S/C10H10.C8H8.C4H11NO/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4-6/h3-8H,1-2H2;2-7H,1H2;6H,3-4H2,1-2H3 |

InChI Key |

FSBOCKMTAQUMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(ethenyl)benzene, also known as diethenylbenzene, is typically synthesized via chloromethylation of benzene derivatives followed by the introduction of ethenyl groups. The process involves:

- Chloromethylation of benzene using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether, often catalyzed by Lewis acids like aluminum chloride.

- Vinylation or introduction of ethenyl groups onto the benzene ring, frequently through substitution reactions or coupling reactions.

Catalysts such as aluminum chloride or boron trifluoride are commonly employed under controlled temperature and pressure to achieve the desired substitution pattern and polymerizable vinyl groups. The product is often used as a cross-linking agent in polymer chemistry.

Industrial Production

In industrial settings, the synthesis is scaled up in large reactors where monomers are polymerized under stringent conditions to optimize yield and polymer properties. The product is purified and processed into various forms such as beads or powders depending on the end-use application.

Chemical Reaction Analysis

- Oxidation: The vinyl groups can be oxidized to introduce hydroxyl or carboxyl functional groups.

- Reduction: Chloromethyl groups can be reduced to methyl groups to modify polymer properties.

- Substitution: Chloromethyl groups undergo nucleophilic substitution to introduce various functional groups.

Common reagents include potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide or ammonia for substitution reactions. These reactions are carried out under carefully controlled conditions to ensure selectivity and yield.

Preparation of 2-(Dimethylamino)ethanol

Synthetic Routes

2-(Dimethylamino)ethanol is synthesized by several methods, including:

Hydrogenolysis of tris(2-hydroxyethyl)amine: Molecular hydrogen over metallic palladium catalyst selectively hydrogenolyzes tris(2-hydroxyethyl)amine to yield 2-(dimethylamino)ethanol with high selectivity.

Formaldehyde/Formic acid method: A common synthetic route involves reacting diethylene glycolamine with paraformaldehyde and formic acid under heating (100–110 °C) followed by distillation to isolate the product. This method achieves yields up to 96.5% with high purity (99.9%).

Elimination reaction: The starting compound bis(2-methoxyethyl)amine reacts with 3-chloropropanol via HCl elimination to form related donor-functionalized alcohols, including 2-(dimethylamino)ethanol derivatives.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Diethylene glycolamine + paraformaldehyde | 100–110 | 0.5–1 hour | - | - |

| 2 | Addition of formic acid | 100–110 | 2 hours | - | - |

| 3 | Distillation under reduced pressure | 80–121 | 4 hours | 96.5 | 99.9 |

This multi-step process is efficient and scalable for industrial production.

Preparation of Styrene

Industrial Production from Ethylbenzene

Styrene is predominantly produced by the dehydrogenation of ethylbenzene , which accounts for about 80% of global styrene production. The process involves:

- Dehydrogenation Reaction: Ethylbenzene is passed over an iron(III) oxide catalyst at high temperature (up to 600 °C) with superheated steam.

- The reaction is highly endothermic and reversible, achieving typical yields of 88–94%.

- The crude mixture containing styrene and ethylbenzene is purified by distillation, which requires multiple columns due to the close boiling points (difference of only 9 °C).

- Polymerization inhibitors are added continuously to prevent styrene polymerization during distillation.

Alternative Production: Ethylbenzene Hydroperoxide Route

Biotechnological Production

Recent advances include microbial production of styrene using genetically engineered Escherichia coli strains expressing phenylalanine ammonia lyase and ferulic acid decarboxylase enzymes. This method involves:

- Batch cultivation with biphasic culture systems to recover volatile styrene.

- Gas chromatography-mass spectrometry for product quantification.

- Although promising, microbial production requires further optimization for industrial viability.

Summary Table of Preparation Methods

| Compound | Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1,2-Bis(ethenyl)benzene | Chloromethylation + Vinylation | Benzene, formaldehyde, AlCl3 | Controlled temp & pressure | Variable | Polymerizable vinyl groups introduced |

| 2-(Dimethylamino)ethanol | Formaldehyde/Formic acid route | Diethylene glycolamine, paraformaldehyde, formic acid | 100–121 °C, vacuum distillation | 96.5 | High purity, scalable |

| 2-(Dimethylamino)ethanol | Hydrogenolysis | Tris(2-hydroxyethyl)amine, Pd catalyst | Molecular hydrogen, mild temp | High | Selective hydrogenolysis |

| Styrene | Dehydrogenation of ethylbenzene | Ethylbenzene, Fe2O3 catalyst | 600 °C, superheated steam | 88–94 | Industrial standard method |

| Styrene | Ethylbenzene hydroperoxide route | Ethylbenzene, oxygen | Moderate temp, multi-step | Moderate | Co-produces propylene oxide |

| Styrene | Microbial biosynthesis | Genetically engineered E. coli | Batch culture, biphasic system | Experimental | Requires further development |

Chemical Reactions Analysis

1,2-Bis(ethenyl)benzene (Divinylbenzene)

Divinylbenzene is a crosslinking agent in polymerization due to its dual ethenyl groups. Key reactions include:

-

Radical Polymerization : Forms crosslinked polystyrene networks via free-radical initiation (e.g., with benzoyl peroxide) .

-

Oxidative Reactions : Reacts with oxidizing agents like ozone or peroxides to form epoxides or diols .

-

Thermal Decomposition : At elevated temperatures (>300°C), undergoes cracking to yield styrene and ethylene .

Key Data :

-

Activation energy for thermal decomposition: ~124.9 kJ/mol (similar to ethylbenzene dehydrogenation) .

2-(Dimethylamino)ethanol (DMEA)

DMEA acts as a catalyst and reactant in organic syntheses:

-

Urethane Formation : Catalyzes reactions between isocyanates and alcohols via its tertiary amine group. Competes with stoichiometric reactions where DMEA’s hydroxyl group reacts directly with isocyanates .

-

Acid-Base Reactions : Neutralizes acids exothermically to form salts (e.g., reacts with HCl to yield 2-(dimethylamino)ethyl chloride) .

-

Oxidation : Reacts with hydroxyl radicals in the gas phase (rate constant: ) .

Key Data :

Styrene

Styrene’s reactivity centers on its vinyl group:

-

Free-Radical Polymerization : Exothermic reaction () forming polystyrene. Inhibited by 15 ppm tert-butylcatechol (TBC) .

-

Dehydrogenation : Produced from ethylbenzene via catalytic dehydrogenation (Fe₂O₃-K₂CO₃ catalysts) at 600–650°C .

-

Radical Addition : Forms styrene via phenyl radical + ethylene reaction () .

Key Data :

Thermal Stability and Hazards

-

Styrene Polymerization : Uninhibited styrene exhibits three exothermic peaks (120°C, 150°C, 205°C), posing runaway reaction risks .

-

DMEA Combustion : Releases toxic NOₓ gases; flash point = 40.5°C .

Radical-Mediated Pathways

Scientific Research Applications

Polymer Science

Synthesis of Polymers

1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene is utilized in the synthesis of high-performance polymers. Its ability to polymerize through various mechanisms allows for the creation of materials with tailored properties for specific applications.

Applications in Coatings and Adhesives

The compound serves as a key ingredient in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors. These formulations are particularly useful in automotive and aerospace industries where durability is crucial.

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Flash Point | N/A |

Pharmaceutical Applications

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has shown promise due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antimicrobial agents. This application is particularly relevant given the rising concern over antibiotic resistance.

Chemical Synthesis

Catalysis

The compound can act as a ligand in various catalytic processes, facilitating reactions such as carbonylation and cross-coupling. Its unique structural features allow it to stabilize transition states, improving reaction yields and selectivity.

Case Study: Carbonylation Reactions

In studies involving carbonylation reactions, the use of this compound has been shown to enhance the formation of aldehydes from alkenes when used in conjunction with palladium catalysts. This process is vital for producing fine chemicals and pharmaceuticals.

Material Science

Smart Materials

The compound has applications in developing smart materials that respond to environmental stimuli (e.g., pH or temperature changes). These materials can be used in sensors or actuators in various technological applications.

Mechanism of Action

The mechanism of action of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It may participate in signaling pathways, modulating cellular responses and biochemical processes.

Comparison with Similar Compounds

1,2-Bis(ethenyl)benzene

- IUPAC Name : 1,2-Bis(ethenyl)benzene

- Molecular Formula : C₁₀H₁₀

- Molecular Weight : 130.19 g/mol

- CAS No.: 1321-74-0

- Structure : Features two ethenyl groups attached to adjacent positions on a benzene ring.

- Key Properties : High reactivity due to conjugated double bonds; acts as a crosslinking agent in polymers .

2-(Dimethylamino)ethanol

- IUPAC Name: 2-(Dimethylamino)ethanol

- Molecular Formula: C₄H₁₁NO

- Molecular Weight : 89.92 g/mol

- CAS No.: 108-01-0

- Structure: Contains a hydroxyl group and a dimethylamino group on adjacent carbons.

- Key Properties : Polar solvent with both nucleophilic (amine) and hydrophilic (alcohol) functionalities; used in metal-free phthalocyanine syntheses under microwave conditions .

Styrene

- IUPAC Name : Ethenylbenzene

- Molecular Formula : C₈H₈

- Molecular Weight : 104.15 g/mol

- CAS No.: 100-42-5

- Structure : A vinyl group attached to a benzene ring.

- Key Properties: Monomer for polystyrene and copolymers (e.g., acrylonitrile-butadiene-styrene) due to its radical polymerization capability .

Comparative Data Table

1,2-Bis(ethenyl)benzene

2-(Dimethylamino)ethanol

Biological Activity

1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene, also known by its CAS number 68441-27-0, is a complex organic compound with diverse applications in the chemical industry. Its unique structure and functional groups contribute to its biological activity, which has been the subject of various studies. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 323.47 g/mol. The compound features a combination of vinyl groups and a dimethylamino ethanol moiety, which may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H29NO |

| Molecular Weight | 323.472 g/mol |

| LogP | 4.8425 |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

- Cytotoxicity : Studies have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy. For instance, compounds containing dimethylamino groups are often associated with enhanced anticancer activity due to their ability to interact with cellular membranes and induce apoptosis in tumor cells .

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety for human use:

- Acute Toxicity : Data from animal studies indicate that high doses may lead to significant adverse effects, including reduced body weight and organ toxicity .

- Reproductive Toxicity : Some studies have reported adverse reproductive outcomes in animal models exposed to similar compounds, raising concerns about their use during pregnancy .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various styrene derivatives on breast cancer cell lines. The results indicated that compounds with dimethylamino substitutions significantly inhibited cell proliferation compared to controls. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial function .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain formulations exhibited effective antibacterial activity, suggesting potential for development as topical antiseptics or preservatives in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What synthetic routes are employed for 1,2-bis(ethenyl)benzene, and how is its purity validated in polymer applications?

- Methodological Answer : 1,2-Bis(ethenyl)benzene is synthesized via catalytic dehydrogenation of 1,2-diethylbenzene or through Friedel-Crafts alkylation. Structural integrity is confirmed using (δ 5.2–6.7 ppm for vinyl protons) and FT-IR (C=C stretch at ~1630 cm). Cross-linking efficiency in polymers is assessed via gel permeation chromatography (GPC) to determine molecular weight distributions and swelling experiments in toluene to measure cross-link density .

Q. How does 2-(dimethylamino)ethanol function in CO absorption systems, and what experimental parameters quantify its efficacy?

- Methodological Answer : As a tertiary amine, 2-(dimethylamino)ethanol facilitates CO capture via carbamate formation. Its efficiency is evaluated through gravimetric absorption experiments at controlled temperatures (25–40°C) and CO partial pressures. Cyclic capacity (mmol CO/g solvent) is calculated from absorption-desorption cycles, with NMR or titration methods used to track amine degradation products .

Q. What are the standard protocols for copolymerizing styrene with 1,2-bis(ethenyl)benzene, and how is copolymer composition analyzed?

- Methodological Answer : Free-radical polymerization is conducted using azobisisobutyronitrile (AIBN) as an initiator in bulk or solution. Copolymer composition is determined via (integration of aromatic vs. aliphatic signals) and elemental analysis. Thermal stability is assessed using TGA, with decomposition temperatures correlated to cross-link density .

Advanced Research Questions

Q. What experimental challenges arise in controlling cross-linking density in 1,2-bis(ethenyl)benzene-styrene copolymers, and how are they mitigated?

- Methodological Answer : Uneven cross-linking due to steric hindrance from the ortho-substituted vinyl groups in 1,2-bis(ethenyl)benzene can lead to heterogeneous networks. Optimization involves varying monomer ratios (e.g., 1:10 to 1:20 styrene:divinylbenzene) and reaction times. Small-angle X-ray scattering (SAXS) or dynamic mechanical analysis (DMA) quantifies network homogeneity .

Q. How do structural modifications of 2-(dimethylamino)ethanol influence its thermodynamic properties in solvent applications?

- Methodological Answer : Substituents like alkyl chains or electron-withdrawing groups alter basicity () and vaporization enthalpy (). These are measured via potentiometric titration and calorimetry. For example, 2-(dimethylamino)ethanol has a of 52.3 kJ·mol at 298 K, compared to 48.9 kJ·mol for 2-(isopropylamino)ethanol, impacting solvent regeneration energy .

Q. What contradictions exist in literature regarding the catalytic activity of 2-(dimethylamino)ethanol in asymmetric synthesis, and how are they resolved?

- Methodological Answer : Discrepancies in enantioselectivity (e.g., 70–95% ee) arise from solvent polarity and metal-ligand coordination. Resolution involves systematic screening of chiral ligands (e.g., BINOL derivatives) and reaction conditions (e.g., -20°C in THF). Kinetic studies (e.g., Eyring plots) correlate activation parameters with selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.